molecular formula C12H18N2O B13088330 N-BenzylL-Valinamide

N-BenzylL-Valinamide

Cat. No.: B13088330
M. Wt: 206.28 g/mol
InChI Key: CSDMAPGPCQYXCM-NSHDSACASA-N
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Description

N-BenzylL-Valinamide is a chemical compound with the molecular formula C12H18N2O It is an amide derivative of valine, an essential amino acid, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-BenzylL-Valinamide can be synthesized through several methods. One common approach involves the reaction of L-valine with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-BenzylL-Valinamide undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: this compound is reduced to N-benzylvaline.

    Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.

Scientific Research Applications

N-BenzylL-Valinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-BenzylL-Valinamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzyl group can enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylglycine: Similar structure but with glycine instead of valine.

    N-Benzylalanine: Similar structure but with alanine instead of valine.

    N-Benzylphenylalanine: Similar structure but with phenylalanine instead of valine.

Uniqueness

N-BenzylL-Valinamide is unique due to the presence of the valine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it distinct from other benzyl-substituted amides.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-(benzylamino)-3-methylbutanamide

InChI

InChI=1S/C12H18N2O/c1-9(2)11(12(13)15)14-8-10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H2,13,15)/t11-/m0/s1

InChI Key

CSDMAPGPCQYXCM-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)N)NCC1=CC=CC=C1

Origin of Product

United States

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